4-tert-butyl-N-(2-fluorophenyl)benzamide
Description
Contextualization within Benzamide (B126) Chemistry Research
Benzamide and its derivatives are a cornerstone of modern chemical research, with a history stretching back to their initial discovery and synthesis. These compounds are amides of benzoic acid and are recognized for their chemical stability and their capacity to engage in hydrogen bonding. Research into benzamide chemistry is extensive, covering a wide array of synthetic methodologies, reaction mechanisms, and applications in materials science and pharmaceuticals. The amide bond, central to the benzamide structure, is a fundamental linkage in countless biological molecules, making synthetic benzamides valuable tools for mimicking and studying biological processes.
Significance of the Benzamide Scaffold in Chemical Biology and Medicinal Chemistry
The benzamide scaffold is a privileged structure in chemical biology and medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Its significance stems from its ability to interact with a variety of biological targets with high affinity and specificity. The amide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with proteins and other biological macromolecules.
The versatility of the benzamide scaffold allows for the introduction of various substituents at different positions on the benzene (B151609) ring, leading to a diverse range of pharmacological activities. Benzamide derivatives have been investigated for a wide spectrum of biological effects, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. sigmaaldrich.com The incorporation of different functional groups can modulate the compound's pharmacokinetic and pharmacodynamic properties, making the benzamide scaffold a highly adaptable platform for drug discovery and development. sigmaaldrich.com
Overview of Academic Research Areas for 4-tert-butyl-N-(2-fluorophenyl)benzamide and Related Analogues
While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, the research areas for its related analogues provide a clear indication of its potential applications. The structural motifs present in this compound—the 4-tert-butylphenyl group and the 2-fluorophenylamine moiety—are common in molecules investigated for various biological activities.
Research on related N-phenylbenzamide derivatives spans several fields. For instance, the introduction of a tert-butyl group is a common strategy in medicinal chemistry to enhance metabolic stability and to explore hydrophobic interactions within protein binding pockets. Similarly, the presence of a fluorine atom on the phenyl ring can significantly alter the electronic properties of the molecule, influencing its binding affinity and metabolic fate. Fluorinated benzamides are a subject of considerable interest in the development of new therapeutic agents.
Analogues of this compound have been explored in the context of:
Agrochemical Research: Some benzamide derivatives have been studied for their potential as herbicides and insecticides. sigmaaldrich.com
Materials Science: The rigid structure of benzamides makes them suitable for the development of novel polymers and materials with specific thermal or electronic properties.
Medicinal Chemistry: Given the broad biological activities of benzamides, analogues of this compound are likely candidates for screening in various disease models. The specific combination of the tert-butyl and fluoro substituents could lead to unique pharmacological profiles. sigmaaldrich.com
Further academic investigation into this compound would likely focus on its synthesis, structural characterization, and exploration of its biological activity in these and other areas.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈FNO | sigmaaldrich.com |
| Molecular Weight | 271.33 g/mol | sigmaaldrich.com |
| CAS Number | 312704-52-2 | sigmaaldrich.com |
| Predicted XlogP | 4.3 | sigmaaldrich.com |
| Predicted Hydrogen Bond Donor Count | 1 | sigmaaldrich.com |
| Predicted Hydrogen Bond Acceptor Count | 2 | sigmaaldrich.com |
| Predicted Rotatable Bond Count | 2 | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-N-(2-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c1-17(2,3)13-10-8-12(9-11-13)16(20)19-15-7-5-4-6-14(15)18/h4-11H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZSURUFPRQDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312704-52-2 | |
| Record name | 4-TERT-BUTYL-N-(2-FLUOROPHENYL)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Diverse Synthetic Routes for 4-tert-butyl-N-(2-fluorophenyl)benzamide and Analogues
The construction of the core amide linkage in this compound can be achieved through several reliable synthetic pathways.
The most common method for synthesizing this compound is through the formation of an amide bond between 4-tert-butylbenzoic acid and 2-fluoroaniline (B146934). This condensation reaction is typically facilitated by coupling agents. A general multi-step approach involves the activation of the carboxylic acid, followed by reaction with the amine. nih.gov
One standard laboratory procedure involves dissolving 4-tert-butylbenzoic acid in a suitable solvent like N,N-dimethylformamide (DMF). Coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) are added, along with a base like N,N-diisopropylethylamine (DIPEA), to activate the carboxylic acid. nih.gov Subsequently, 2-fluoroaniline is added to the mixture, which is stirred until the reaction is complete. nih.gov The final product is then isolated and purified, typically by chromatography. nih.gov
An alternative conventional route is the reaction of an acid chloride with an amine. In this approach, 4-tert-butylbenzoyl chloride is reacted with 2-fluoroaniline, often in the presence of a base to neutralize the hydrochloric acid byproduct. prepchem.com This method is robust and often provides high yields.
Multi-step syntheses may be required if the starting materials are not commercially available. syrris.jp For instance, a synthetic sequence could begin with the functionalization of a simpler aromatic precursor, followed by the key amide-forming reaction in the final step. nih.gov
Table 1: Conventional Synthesis Reaction Components
| Reactant 1 | Reactant 2 | Coupling Agents / Reagents | Base | Solvent |
|---|---|---|---|---|
| 4-tert-butylbenzoic acid | 2-fluoroaniline | EDCI, HOBt | DIPEA | DMF |
This table presents typical components used in conventional amide bond formation reactions.
Modern synthetic methods often employ catalysts to improve efficiency, yield, and environmental friendliness. Preyssler-type heteropolyacid, H₁₄[NaP₅W₃₀O₁₁₀], has emerged as a highly efficient, reusable, and eco-friendly catalyst for various organic transformations, including amide bond formation. icm.edu.plresearchgate.nettandfonline.com
This catalyst can be utilized in the direct synthesis of benzamides. tandfonline.com The proposed mechanism involves the activation of the carboxylic acid by the heteropolyacid, enhancing its electrophilicity and facilitating the nucleophilic attack by the amine. The advantages of using a Preyssler catalyst include high yields, thermal stability, ease of separation from the reaction mixture, and reusability without significant loss of catalytic activity. icm.edu.pltandfonline.com This approach represents a green alternative to traditional methods that may use stoichiometric activating agents, leading to more waste. tandfonline.com
To explore structure-activity relationships, the core structure of this compound can be modified to produce various analogues.
Thiourea (B124793) Derivatives: Thiourea analogues are commonly synthesized by reacting an amine with an isothiocyanate. researchgate.netnih.gov For example, a thiourea derivative could be prepared by reacting an amino-functionalized version of the parent compound with an appropriate isothiocyanate. Alternatively, N-benzoylthioureas can be synthesized by reacting 4-tert-butylbenzoyl chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate intermediate, which then reacts with 2-fluoroaniline. nih.gov These derivatives are of interest due to their wide range of biological activities and ability to act as sensors. nih.gov
Oxadiazole Analogues: Oxadiazole rings are often used as bioisosteres of amide bonds, offering improved metabolic stability. nih.gov
1,3,4-Oxadiazoles: These can be synthesized by the cyclization of N-acylhydrazides. The synthesis would start by reacting a 4-tert-butylbenzoyl hydrazide with 2-fluorobenzoyl chloride (or a related derivative), followed by a dehydrative cyclization step, often using a reagent like phosphorus oxychloride, to form the 1,3,4-oxadiazole (B1194373) ring.
1,2,4-Oxadiazoles: The synthesis of 1,2,4-oxadiazoles typically involves the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivative. nih.gov For instance, 4-tert-butylbenzamidoxime (B12346716) could be reacted with 2-fluorobenzoic acid in the presence of a coupling agent to yield the corresponding 1,2,4-oxadiazole (B8745197) analogue. nih.gov
Table 2: Analogue Synthesis Strategies
| Analogue Type | Key Precursors | Typical Reagents | Heterocyclic Core |
|---|---|---|---|
| Thiourea | Amine, Isothiocyanate | - | N-C(S)-N |
| 1,3,4-Oxadiazole | Acylhydrazide, Carboxylic Acid/Acyl Chloride | POCl₃, SOCl₂ | C-N-N-C-O |
This table outlines common strategies for preparing thiourea and oxadiazole analogues.
Chemical Reactivity and Functional Group Transformations
The chemical reactivity of this compound is primarily dictated by the amide functionality and the fluorinated aromatic ring.
The structure of this compound presents several sites for nucleophilic attack.
Carbonyl Carbon: The amide carbonyl carbon is electrophilic and can be attacked by strong nucleophiles, although this is less common than with esters or acid chlorides.
Aromatic Ring: The fluorine atom on the 2-fluorophenyl ring can potentially be displaced via a nucleophilic aromatic substitution (SNAAr) reaction. The success of this reaction is highly dependent on the reaction conditions and the nucleophile's strength. rsc.org The presence of the electron-withdrawing amide group can influence the reactivity of this ring, though its effect is mediated through the nitrogen atom. Generally, harsh conditions are required to achieve substitution on such an unactivated ring. rsc.org
The amide bond, while resonance-stabilized and generally robust, can be cleaved through hydrolysis under either acidic or basic conditions. researchgate.net This reaction breaks the amide linkage to yield the constituent carboxylic acid (4-tert-butylbenzoic acid) and amine (2-fluoroaniline).
The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic rings. nih.gov The electron-donating 4-tert-butyl group on the benzoyl moiety may slightly affect the electrophilicity of the carbonyl carbon. Studies on related N-acyl amides have shown that electron-rich acyl groups can, in some cases, lead to unexpected hydrolytic instability under mild acidic conditions. nih.gov Vigorous conditions, such as refluxing in strong acid (e.g., 6M HCl) or base (e.g., NaOH), are typically required for complete hydrolysis. nih.gov
Oxidation and Reduction of Functional Moieties
The chemical reactivity of this compound is dictated by its constituent functional groups: the tert-butyl group, the two aromatic rings (one of which is activated by the tert-butyl group and the other deactivated by the fluorine atom and the amide linkage), and the secondary amide bond. The oxidation and reduction reactions of this compound are centered around these moieties.
Oxidation of Functional Moieties
The oxidation of this compound can selectively target different parts of the molecule depending on the reagents and reaction conditions. The primary sites for oxidation are the tert-butyl group and potentially the electron-rich aromatic ring.
The tert-butyl group, while generally robust, can undergo oxidation under specific catalytic conditions. Research into non-directed catalytic hydroxylation has demonstrated that sterically congested primary C-H bonds within a tert-butyl group can be oxidized. torvergata.itchemrxiv.org This is typically achieved using powerful oxidizing systems, such as those involving manganese catalysts that can activate hydrogen peroxide. torvergata.itchemrxiv.org Such a transformation on this compound would yield the corresponding primary alcohol, 4-(2-hydroxy-2-methylpropyl)-N-(2-fluorophenyl)benzamide. This process relies on overcoming the high bond dissociation energy of the primary C-H bonds of the tert-butyl group. torvergata.itchemrxiv.org
The aromatic rings of this compound exhibit differing susceptibilities to oxidation. The benzoyl ring, substituted with the electron-donating tert-butyl group, is more activated towards electrophilic attack, including oxidation, compared to the N-phenyl ring, which is deactivated by the electron-withdrawing fluorine atom and the amide group. However, aromatic rings are generally resistant to oxidation except under harsh conditions. libretexts.org The oxidation of catechols and aminophenols can be catalyzed by organocatalysts, but this is not directly applicable to the subject compound. rsc.org
The amide linkage itself is generally resistant to oxidation. However, electrochemical methods have been employed for the aerobic oxidation and cyclization of related 2-alkylbenzamides to form 3-hydroxyisoindolinones, a reaction involving the amide nitrogen and a benzylic C-H bond. researchgate.net For this compound, which lacks the required ortho-alkyl group, this specific transformation is not anticipated.
Table 1: Representative Oxidation Reactions of Related Functional Groups This table presents examples of oxidation reactions on functional groups similar to those in this compound, as direct experimental data for the specific compound is not readily available in the cited literature.
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Various alkanes with tert-butyl groups | [Mn(CF3bpeb)(OTf)2], H2O2, nonafluoro-tert-butyl alcohol (NFTBA) | Corresponding primary alcohols | Preparative yields | torvergata.it |
| 3,5-di-tert-butylcatechol | 1,3,2-Oxazaphosphole catalyst, O2, methanol | 3,5-di-tert-butyl-o-quinone | Not specified | rsc.org |
Reduction of Functional Moieties
The reduction of this compound primarily targets the amide functionality, while the aromatic rings and the tert-butyl group are generally resistant to reduction under typical conditions.
The most common transformation is the reduction of the secondary amide to a secondary amine. This can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). nih.gov This reaction effectively converts the carbonyl group of the amide into a methylene (B1212753) group, yielding 4-tert-butyl-N-((2-fluorophenyl)methyl)benzamine. The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by the elimination of an aluminate species and a subsequent second hydride addition to the resulting iminium ion.
Catalytic hydrogenation can also be employed for amide reduction, though it often requires harsh conditions such as high pressures and temperatures. numberanalytics.com Catalysts like copper chromite or rhenium oxides are known to be effective for this transformation. numberanalytics.com
The aromatic rings of this compound are generally stable to the conditions used for amide reduction. While catalytic hydrogenation can reduce aromatic rings, it typically requires more forcing conditions than those needed for the reduction of an isolated alkene or even an aryl alkyl ketone. libretexts.org The C-F bond is particularly robust and its reduction via catalytic hydrogenation is challenging. mdpi.com Specific catalytic systems, often involving iridium or palladium, have been developed for the hydrodefluorination of fluoroarenes, but these reactions are highly dependent on the substrate and catalyst. mdpi.commdpi.com The tert-butyl group is inert to these reductive processes.
In the context of related N-phenylbenzamide derivatives, reduction of nitro groups is a common step in their synthesis. For instance, the reduction of dinitro precursors to diamines using methods like Parr hydrogenation with a palladium on carbon catalyst or tin(II) chloride has been reported. nih.gov
Table 2: Representative Reduction Reactions of Related Functional Groups This table presents examples of reduction reactions on functional groups similar to those in this compound, as direct experimental data for the specific compound is not readily available in the cited literature.
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Generic Secondary Amide | 1. LiAlH4, THF; 2. H2O | Corresponding Secondary Amine | General, high yields | nih.gov |
| 4-nitro-N-(4-nitrophenyl)benzamide derivatives | Parr hydrogenation, 5% Pd-C | 4-amino-N-(4-aminophenyl)benzamide derivatives | Good yields | nih.gov |
| Pentafluoropyridine | Azairidacycle catalyst, HCOOK, DME/H2O, 30 °C | 2,3,5,6-Tetrafluoropyridine | High selectivity | mdpi.com |
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Investigations for Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
No experimental ¹H NMR or ¹³C NMR data for 4-tert-butyl-N-(2-fluorophenyl)benzamide has been found in the surveyed scientific literature.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Specific experimental IR or FTIR absorption data for this compound are not available in the public domain.
Mass Spectrometry (MS)
While experimental mass spectra are not available, predicted mass-to-charge ratios for various adducts of this compound have been calculated and are available in public databases. uni.lu
Predicted Mass Spectrometry Data
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 272.14452 |
| [M+Na]⁺ | 294.12646 |
| [M-H]⁻ | 270.12996 |
| [M]⁺ | 271.13669 |
Data sourced from computational predictions. uni.lu
X-ray Crystallography for Solid-State Structure Determination
No published X-ray crystallographic data for this compound could be located. Consequently, information regarding its crystal packing, intermolecular interactions, and solid-state conformation is not available.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H···S, C-H···O)
Detailed information on the crystal packing and specific intermolecular interactions for this compound is unavailable due to the absence of crystallographic studies.
Conformational Analysis in the Solid State
The solid-state conformation of this compound remains undetermined as no X-ray diffraction analysis has been reported.
Hirshfeld Surface Analysis and Quantitative Topological Analysis (QTAIM)
A comprehensive review of available scientific literature indicates that a specific, detailed Hirshfeld surface analysis and Quantitative Theory of Atoms in Molecules (QTAIM) study for the compound this compound has not been published. While crystallographic and analytical data for this molecule are available in chemical databases, dedicated studies focusing on the advanced structural characterization through these particular computational methods are not present in the searched scholarly articles.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. It maps various properties onto a unique molecular surface, providing insights into close contacts and packing motifs. Similarly, QTAIM is a theoretical framework that analyzes the electron density distribution to characterize the nature of chemical bonds and non-covalent interactions.
Although such analyses have been performed on structurally related benzamide (B126) derivatives, the specific substitution pattern of a tert-butyl group at the 4-position of the benzoyl ring and a fluorine atom at the 2-position of the N-phenyl ring in this compound would lead to a unique set of intermolecular interactions and electronic properties. Therefore, direct extrapolation of data from other compounds would not be scientifically rigorous and would contravene the instructions to provide detailed and accurate research findings solely on the specified compound.
Consequently, the generation of detailed research findings and data tables for the Hirshfeld surface analysis and QTAIM of this compound is not possible at this time due to the absence of published research on this specific topic.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used method for quantitative predictions of molecular properties. While specific peer-reviewed DFT studies exclusively detailing 4-tert-butyl-N-(2-fluorophenyl)benzamide are not readily found in the public literature, the following sections outline the standard analyses that would be performed and the nature of the expected findings.
A fundamental step in any computational analysis is geometry optimization. This process involves calculating the lowest energy arrangement of the atoms in a molecule, which corresponds to its most stable three-dimensional structure. For this compound, this would reveal precise bond lengths, bond angles, and dihedral angles between the tert-butylphenyl group and the fluorophenyl group.
The analysis would likely show a non-planar conformation due to steric hindrance and electronic repulsion between the two aromatic rings and the bulky tert-butyl group. The amide linkage (-CONH-) is a key structural feature, and its planarity would be a focus of the investigation. The electronic structure analysis would provide information on the distribution of electron density across the molecule.
Hypothetical Data Table 1: Optimized Geometrical Parameters
This table illustrates the kind of data that would be generated from a DFT geometry optimization study. The values are for illustrative purposes only.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.25 Å |
| Bond Length | C-N (amide) | 1.36 Å |
| Bond Length | C-F | 1.35 Å |
| Bond Angle | O=C-N | 122.5° |
| Dihedral Angle | C-C-N-C | 155.0° |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the analysis would map the distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich aromatic rings, while the LUMO might be distributed around the electron-withdrawing amide and fluoro-substituted ring.
Hypothetical Data Table 2: Frontier Molecular Orbital Energies
This table shows representative data from an FMO analysis. The values are for illustrative purposes only.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Electron Donor Capability |
| LUMO | -1.2 | Electron Acceptor Capability |
| Energy Gap (ΔE) | 5.3 | Chemical Reactivity Index |
Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution within a molecule. It helps in identifying the regions that are rich or poor in electrons. These maps are valuable for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are crucial.
In an MEP map of this compound, negative potential (typically colored red) would be expected around the electronegative oxygen and fluorine atoms, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (colored blue) would likely be found around the amide hydrogen atom, highlighting its potential as a hydrogen bond donor.
Non-linear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). Molecules with significant charge transfer characteristics and extended π-conjugated systems often exhibit high NLO responses.
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding of a small molecule (ligand) to the active site of a protein target, such as an enzyme or a receptor.
While specific molecular docking studies for this compound against a comprehensive panel of protein targets are not documented in available literature, the benzamide (B126) scaffold is present in many known enzyme inhibitors. A typical docking study would screen the compound against a library of clinically relevant proteins to identify potential biological targets.
The simulation predicts the binding affinity (often expressed as a docking score or binding energy) and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the protein's active site. For this compound, the amide group could act as both a hydrogen bond donor and acceptor, the fluorine atom could form halogen bonds or other electrostatic interactions, and the aromatic rings and tert-butyl group could engage in hydrophobic and van der Waals interactions. These predictions provide a basis for understanding its potential pharmacological activity and for guiding further experimental studies.
Hypothetical Data Table 3: Molecular Docking Results
This table illustrates potential results from a molecular docking simulation against a hypothetical protein target. The data is for illustrative purposes only.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| Hypothetical Kinase A | -8.5 | LYS-78, ASP-184 | Hydrogen Bond |
| Hypothetical Kinase A | -8.5 | PHE-168, LEU-145 | Hydrophobic, π-π Stacking |
| Hypothetical Protease B | -7.9 | GLY-143, SER-195 | Hydrogen Bond |
| Hypothetical Protease B | -7.9 | TRP-215 | Hydrophobic |
Scoring Functions and Binding Affinity Predictions
Computational docking studies utilize scoring functions to predict the binding affinity between a ligand, such as this compound, and a protein target. These functions are mathematical models that estimate the free energy of binding. A lower score typically indicates a more favorable binding interaction. For benzamide derivatives, scoring functions are crucial in virtual screening to identify potential inhibitors for various targets. The introduction of a fluorine atom, as seen in the 2-fluorophenyl group, can influence binding affinity through electrostatic and hydrophobic interactions, a factor that scoring functions would evaluate.
Analysis of Ligand-Protein Intermolecular Interactions
The stability of a ligand-protein complex is determined by a network of intermolecular interactions. For a molecule like this compound, these would include:
Hydrogen Bonds: The amide group (-C(=O)NH-) is a key feature, acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). These bonds are critical for anchoring the ligand within a protein's binding pocket.
Hydrophobic Interactions: The tert-butyl group and the phenyl rings are nonpolar and would favorably interact with hydrophobic amino acid residues in the target protein, contributing significantly to binding affinity.
π-Interactions: The aromatic rings can engage in π-π stacking or π-cation interactions with corresponding residues of the protein target.
Analysis of these interactions provides insight into the structural basis of molecular recognition and can guide the design of more potent analogs.
Molecular Dynamics (MD) Simulations
MD simulations are powerful computational methods used to study the physical movement of atoms and molecules over time.
The behavior of a compound in a biological environment is heavily influenced by its interaction with water. MD simulations can model the solvation of this compound, providing insights into its solubility and how water molecules might mediate its interaction with a protein target.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Computational Basis)
QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For a class of compounds including this compound, a QSAR model would be developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined activity. These models are valuable for predicting the activity of novel, unsynthesized analogs, thereby streamlining the drug discovery process.
In Silico ADMET and Toxicity Prediction (Computational Methods)
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. For this compound, various computational models could predict properties such as:
Absorption: Intestinal absorption and blood-brain barrier permeability.
Metabolism: Likelihood of being metabolized by cytochrome P450 enzymes.
Toxicity: Predictions for potential cardiotoxicity, hepatotoxicity, or mutagenicity.
These predictions are based on the compound's structural features and comparison to large databases of known compounds.
Investigation of Biological Activities and Mechanistic Insights in Vitro and in Silico
Enzyme Inhibition and Receptor Modulation Studies (In Vitro / In Silico)
This section reviews the inhibitory and modulatory effects of 4-tert-butyl-N-(2-fluorophenyl)benzamide on various biological targets.
A comprehensive review of scientific literature and databases found no specific in vitro or in silico studies investigating the inhibitory activity of this compound against Cyclin-Dependent Kinase 2 (CDK2) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
There are no available research findings from in vitro or in silico studies detailing the inhibitory effects of this compound on Human Carbonic Anhydrase II.
No published scientific data could be located regarding the in vitro or in silico evaluation of this compound as a urease inhibitor.
A search of the scientific literature did not yield any specific studies on the inhibitory activity of this compound against Histone Deacetylases (HDACs).
There is no available data from in vitro or in silico research concerning the inhibitory potential of this compound on the Sirtuin-1 (SIRT1) enzyme.
No specific in vitro or in silico studies were found in the scientific literature that investigate or report on the antagonistic activity of this compound at the Zinc-Activated Channel (ZAC).
NMDA and AMPA Receptor Antagonism (in vitro)
There is currently no scientific literature available that specifically investigates or reports on the activity of this compound as an antagonist of N-methyl-D-aspartate (NMDA) or α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govwikipedia.orgnih.govplos.orgfrontiersin.orgmdpi.com Research into the antagonism of these critical glutamate (B1630785) receptors, which are involved in excitatory synaptic transmission in the central nervous system, has focused on other classes of molecules. nih.govwikipedia.orgnih.govplos.orgfrontiersin.orgmdpi.com While various compounds have been identified as antagonists for these receptors, the potential for this compound to exhibit such activity remains un-investigated.
Modulation of Other Biological Targets (e.g., FSH Receptor, HCV NS5B Polymerase)
Follicle-Stimulating Hormone (FSH) Receptor:
The follicle-stimulating hormone receptor (FSHR) is a G protein-coupled receptor essential for reproductive function. nih.govfrontiersin.orgnih.govwikipedia.orgplos.org While direct studies on this compound are not present in the reviewed literature, research has been conducted on the broader class of substituted benzamides as allosteric modulators of the FSHR. mdpi.com A 2014 study reported the discovery of a series of substituted benzamides that act as positive allosteric modulators (PAMs) of the FSHR. mdpi.com These compounds were found to enhance activity in primary rat granulosa cells and showed significant selectivity against the closely related luteinizing hormone receptor (LHR) and thyroid-stimulating hormone receptor (TSHR). mdpi.com This indicates that the benzamide (B126) scaffold is a viable structure for modulating FSHR activity. However, the specific compound this compound was not explicitly mentioned among the active molecules in this study. mdpi.com
Hepatitis C Virus (HCV) NS5B Polymerase:
The HCV NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome, making it a key target for antiviral drug development. wikipedia.orgnih.govnih.govmcgill.carcsb.org Non-nucleoside inhibitors (NNIs) are a class of drugs that bind to allosteric sites on the NS5B polymerase, inhibiting its function. mcgill.ca Various chemical classes have been identified as NNIs, including benzimidazole, indole, and benzothiadiazine derivatives. mcgill.ca A thorough review of the literature found no studies investigating this compound as an inhibitor of HCV NS5B polymerase.
Cellular Activity and Antiproliferative Investigations (In Vitro Cell Models)
No specific data on the cytotoxic activity of this compound against the human cancer cell lines HeLa (cervical cancer), MCF-7 (breast cancer), MDA-MB-231 (breast cancer), K562 (chronic myelogenous leukemia), or A549 (lung cancer) is available in the current scientific literature. phcog.comnih.govresearchgate.netnih.govnih.govresearchgate.netbiointerfaceresearch.comumsha.ac.irnih.govresearchgate.netnih.govnih.govnih.govnih.govresearchgate.netnih.govnanion.demdpi.comaustinpublishinggroup.comfrontiersin.orgnih.govfrontiersin.orgresearchgate.netijmrhs.comgenecopoeia.com Numerous studies have evaluated the cytotoxicity of other compounds, including various plant extracts, synthetic peptides, and other small molecules, against these cell lines, but this compound has not been among the tested substances. phcog.comnih.govresearchgate.netnih.govnih.govresearchgate.netbiointerfaceresearch.comumsha.ac.irnih.govresearchgate.netnih.govnih.govnih.govnih.govresearchgate.netnih.govnanion.demdpi.comaustinpublishinggroup.comfrontiersin.orgnih.govfrontiersin.orgresearchgate.netijmrhs.comgenecopoeia.com
There are no published studies that have analyzed the effect of this compound on the cell cycle of cancer cells. Research on other novel compounds has shown mechanisms involving cell cycle arrest, particularly at the G0/G1 phase, as a method of inhibiting cancer cell proliferation. mdpi.com For instance, studies on certain peptide derivatives have demonstrated an ability to halt the progression of MDA-MB-231 breast cancer cells in the G1 phase. However, the potential for this compound to induce similar effects has not been explored.
Specific research on the anti-inflammatory properties of this compound in cellular models is not available. However, a study on structurally related compounds, specifically tert-butyl (substituted benzamido)phenylcarbamate derivatives, investigated their anti-inflammatory activity. nih.gov In that study, several derivatives were synthesized and evaluated for their ability to inhibit protein denaturation, a common screening method for anti-inflammatory potential. The results indicated that some of these benzamide derivatives possessed anti-inflammatory properties. nih.gov
Table 1: Anti-inflammatory Activity of Related Benzamide Derivatives Note: This data is for structurally related but different compounds and may not be representative of this compound's activity.
| Compound | % Inhibition of Albumin Denaturation |
| tert-butyl 2-(4-fluorobenzamido)phenylcarbamate | Data not specified |
| tert-butyl 2-(4-tert-butylbenzamido)phenylcarbamate | Data not specified |
| tert-butyl 2-(2,4,5-trimethoxybenzamido)phenylcarbamate | Data not specified |
| Source: nih.gov |
A review of the current literature reveals no studies that have assessed the anti-malarial or antiplasmodial activity of this compound against any strains of Plasmodium falciparum or other malaria-causing parasites. nih.govparahostdis.orgnih.govnih.govekb.egmdpi.com The search for new anti-malarial agents is an active area of research, with many classes of compounds, including other heterocyclic structures, being investigated for their efficacy against drug-sensitive and drug-resistant parasite strains. nih.govparahostdis.orgnih.govnih.govekb.egmdpi.com However, the potential of this compound in this therapeutic area remains unknown.
An article on the chemical compound “this compound” focusing on the specified biological activities cannot be generated. Extensive searches for scientific literature and data on the antibacterial, antimicrobial, antiviral, and antioxidant properties of this specific compound have not yielded any relevant results.
The available research primarily focuses on other related benzamide derivatives or compounds with similar structural motifs, but does not provide specific data for this compound. Therefore, in the absence of scientific evidence on its biological activities, it is not possible to create an accurate and informative article as requested.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Substituent Pattern on Biological Activity (In Vitro)
The biological activity of benzamide (B126) derivatives is highly sensitive to the nature and position of substituents on both the benzoyl and anilino rings.
The presence of a fluorine atom and a tert-butyl group on the 4-tert-butyl-N-(2-fluorophenyl)benzamide scaffold plays a crucial role in modulating its biological and physicochemical properties. The incorporation of fluorine can affect several essential properties in drug design. nih.govmdpi.com Fluorine substitution on the phenylene ring of the benzamidrazone portion of some thrombin inhibitors has been shown to enhance oral absorption in rats while maintaining intrinsic potency and selectivity. nih.gov In the context of TRPV1 antagonists, a 3-fluoro analogue of a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides showed high binding affinity and potent antagonism. nih.gov
The strategic placement of fluorine can lead to favorable interactions with protein side chains and is believed to increase metabolic stability and improve membrane permeability. mdpi.com For instance, the presence of fluorine atoms in 2,6-difluoro-3-methoxybenzamide (DFMBA) is responsible for its non-planarity, which is a key factor in its inhibitory activity. nih.gov Docking studies have shown that the fluorine atoms can engage in van der Waals interactions with specific amino acid residues in the target protein. nih.gov
The tert-butyl group is another key feature. While direct SAR data on the tert-butyl group in this compound is not extensively detailed in the provided search results, its role can be inferred from related compounds. In a series of TRPV1 antagonists, the N-4-t-butylbenzyl group was a crucial component for activity. nih.govresearchgate.net The bulky and lipophilic nature of the tert-butyl group can contribute to hydrophobic interactions within the binding pocket of a target protein, thereby enhancing binding affinity.
| Substituent | Position | Observed Effect on Biological Activity (In Vitro) | Reference Compound Context |
| Fluorine | 2-position (anilino ring) | Often enhances potency and metabolic stability. Can influence conformation and binding interactions. | General observations in medicinal chemistry; specific examples in thrombin and TRPV1 inhibitors. nih.govmdpi.comnih.gov |
| Fluorine | 3-position (A-region) | Showed high binding affinity and potent antagonism. | N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides (TRPV1 antagonists). nih.gov |
| tert-Butyl | 4-position (benzoyl ring) | Likely contributes to hydrophobic interactions and binding affinity. | Inferred from the importance of the N-4-t-butylbenzyl group in TRPV1 antagonists. nih.govresearchgate.net |
The benzamide core is a critical structural motif, with the amide linkage playing a key role in forming hydrogen bonds with target enzymes. nih.gov Modifications to this core are generally detrimental to activity. For example, replacing the benzamide with a sulfonamide group has been shown to negatively impact activity. nih.gov This highlights the importance of the specific geometry and hydrogen bonding capabilities of the benzamide group.
The anilino moiety also offers a site for modification to fine-tune activity. The nature and position of substituents on the anilino ring can significantly impact biological outcomes. For instance, in a series of antimalarial 2-phenoxybenzamides, the substitution pattern on the anilino-phenyl ring was a key determinant of activity. mdpi.com
| Moiety | Modification | Impact on Biological Activity (In Vitro) | Example Context |
| Benzamide Core | Replacement with sulfonamide | Detrimental to activity | FtsZ inhibitors nih.gov |
| Anilino Moiety | Varied substitution patterns | Significant impact on potency and selectivity | Antimalarial 2-phenoxybenzamides mdpi.com |
The introduction of heterocyclic substituents is a common strategy to modulate the biological activity of benzamide-containing compounds. Heterocyclic derivatives often exhibit a wide range of biological activities due to their ability to engage in various interactions with biological targets. nih.govindexcopernicus.com
For example, 1,2,4-oxadiazole (B8745197) derivatives have shown diverse activities, including insecticidal and antifungal properties. nih.govmdpi.com In one study, benzamides substituted with a pyridine-linked 1,2,4-oxadiazole showed promising larvicidal and fungicidal activities. nih.gov The study found that a 2-fluoro substituent on the benzene (B151609) ring of the benzamide resulted in superior inhibitory activity against the tested fungi. nih.gov
Similarly, the incorporation of a thiazole ring, as seen in the FtsZ inhibitor PC190723, has been shown to be crucial for its potent antimicrobial activity against Staphylococcus aureus. mdpi.com The specific nature of the heterocyclic ring and its point of attachment to the benzamide scaffold are critical factors in determining the resulting biological profile.
| Heterocyclic Substituent | Attachment Point | Observed Biological Activity | Reference |
| Pyridine-linked 1,2,4-oxadiazole | Varied | Larvicidal and fungicidal | nih.gov |
| Thiazole | Varied | Antimicrobial (FtsZ inhibition) | mdpi.com |
| Benzoxazole | Varied | Antimicrobial | nih.gov |
Scaffold Exploration and Lead Optimization Strategies
The development of potent and selective therapeutic agents often involves scaffold exploration and lead optimization. Scaffold hopping, a computational technique, is used to identify novel core structures that maintain the desired biological activity of a known active compound. acs.org This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.
Lead optimization is an iterative process of modifying a lead compound to improve its characteristics. nih.gov This can involve strategies such as:
Structure-based design: Utilizing the three-dimensional structure of the target protein to guide the design of more potent inhibitors. nih.gov
Bioisosteric replacement: Substituting a part of the molecule with a chemical group that has similar physical or chemical properties, which can lead to improved activity or reduced toxicity. acs.org
Introduction or removal of functional groups: To enhance interactions with the target, improve solubility, or block metabolic pathways. biomedres.usbiomedres.us
For instance, in the optimization of a 4-aminopyridine benzamide scaffold for TYK2 inhibitors, structure-based design led to the discovery of modifications that improved potency and selectivity. nih.gov Similarly, in the development of Mycobacterium tuberculosis inhibitors, structure-activity relationship studies focused on replacing a metabolically labile morpholine group while retaining antibacterial activity. acs.org
Ligand Efficiency and Selectivity Index Considerations (from in vitro data)
Ligand efficiency (LE) is a metric used in drug discovery to assess the binding efficiency of a compound to its target, normalized for its size. It is a useful parameter for comparing the quality of different chemical series and for guiding lead optimization. mdpi.com
The selectivity index (SI) is a crucial parameter that quantifies the selectivity of a compound for its intended target over off-targets, often represented as the ratio of the cytotoxic concentration to the effective concentration (e.g., IC50 for cytotoxicity / IC50 for target inhibition). A high selectivity index is desirable as it indicates a wider therapeutic window. mdpi.comacs.orgresearchgate.netnih.gov
In the development of novel benzamide derivatives as PARP-1 inhibitors, a compound was identified that displayed significant selectivity in inhibiting cancer cells over normal cells. nih.gov Similarly, in the development of sigma-1 receptor ligands, several benzamide derivatives showed excellent affinity for the target receptor and a high selectivity index. researchgate.netnih.govbohrium.com For a series of antiplasmodial 2-phenoxybenzamides, a compound was identified with high antiplasmodial activity and very low cytotoxicity, resulting in an excellent selectivity index of 460. mdpi.com
| Compound Class | Target | Key Findings | Reference |
| Benzamide derivatives | PARP-1 | Compound 13f exhibited potent anticancer activity and significant selectivity for cancer cells over normal cells. | nih.gov |
| Benzamide derivatives | Sigma-1 Receptor | Compounds 7i, w, and y showed excellent affinity, selectivity, and a high selectivity index. | researchgate.netbohrium.com |
| 2-Phenoxybenzamides | P. falciparum | A lead compound demonstrated high antiplasmodial activity and an excellent selectivity index of 460. | mdpi.com |
| Benzamides | M. tuberculosis QcrB | Analogs with a thiophene and methyl substituents showed high selectivity indices (300 and 278). | acs.org |
Potential Applications and Future Research Directions in Chemical Sciences
Role as Biochemical Probes in Ligand-Protein Interaction Studies
The structure of 4-tert-butyl-N-(2-fluorophenyl)benzamide makes it an excellent candidate for use as a biochemical probe to investigate ligand-protein interactions. The benzamide (B126) scaffold is a common feature in molecules designed to bind to specific protein targets. For instance, novel benzamide-type derivatives have been developed as binders for the protein Cereblon (CRBN), which is crucial in the design of proteolysis-targeting chimeras (PROTACs). The introduction of fluorine atoms into benzamide structures has been shown to enhance binding affinity for such targets.
The interactions between a ligand like this compound and a protein can be explored using various computational and experimental techniques. Molecular docking and dynamics simulations can predict how the ligand fits into a protein's binding pocket and the stability of the resulting complex. acs.orgacs.org Key interactions, such as hydrogen bonds formed by the amide group, hydrophobic interactions involving the tert-butyl and phenyl rings, and potential halogen bonds from the fluorine atom, can be modeled to understand the basis of molecular recognition. nih.govnih.gov These computational predictions guide the synthesis of derivatives and the interpretation of experimental binding assays.
Table 1: Potential Molecular Interactions of this compound
| Structural Moiety | Potential Interaction Type | Interacting Protein Residues (Examples) |
|---|---|---|
| Amide (-CONH-) | Hydrogen Bonding | Asp, Glu, Asn, Gln, Ser, Thr |
| tert-Butyl Group | Hydrophobic Interactions | Leu, Ile, Val, Ala, Phe, Trp |
| Phenyl Rings | π-π Stacking, Hydrophobic Interactions | Phe, Tyr, Trp, His |
Utility as Building Blocks for Complex Organic Molecules and Novel Materials
Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. nih.gov Fluorinated compounds, in particular, are of immense interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. nih.gov
This compound can be considered a valuable building block for several reasons:
Access to Functionalized Scaffolds: It provides a pre-functionalized scaffold that can be further modified. The aromatic rings can undergo further substitution reactions to introduce additional functional groups.
Synthesis of Complex Molecules: As part of the broader class of benzamides, it serves as a precursor for more elaborate structures in multi-step organic synthesis. nih.gov Standard synthetic procedures, such as the condensation reaction between a benzoyl chloride and an aniline, are typically used to prepare such compounds. unair.ac.id
Development of Novel Materials: The structural rigidity and potential for intermolecular interactions (e.g., hydrogen bonding, π-stacking) make benzamide derivatives useful in the construction of supramolecular assemblies and functional materials.
The strategic incorporation of fluorine is a dominant approach in modern drug discovery, with the use of fluorinated building blocks being a key synthetic strategy. mdpi.com
Theoretical Lead Compound Development in Drug Discovery Research
The benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. The specific features of this compound make it an attractive starting point, or lead compound, for drug discovery programs. For example, fluorinated benzamide derivatives have been explored as potent inhibitors of various enzymes. One study detailed the discovery of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide as a selective and potent inhibitor of histone deacetylase 3 (HDAC3), demonstrating significant antitumor activity. researchgate.net
Furthermore, research into negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) has utilized aryl benzamide derivatives. nih.gov Computational studies on these series help elucidate the structural features required for potent activity, guiding the design of new therapeutic candidates. nih.gov The development of such compounds relies on the iterative optimization of physicochemical properties, stability, and on-target affinity, areas where the unique combination of functional groups in this compound could prove beneficial.
Table 2: Examples of Bioactive Benzamide Derivatives in Research
| Compound Class | Therapeutic Target/Application | Key Structural Features |
|---|---|---|
| Fluorinated Benzamides | Histone Deacetylase (HDAC) Inhibition | Fluorine substitution, nitrogen mustard moiety researchgate.net |
| Aryl Benzamides | mGluR5 Negative Allosteric Modulators | Varied aryl substitutions to optimize binding nih.gov |
| Benzamide-type Derivatives | Cereblon (CRBN) Binders for PROTACs | Conformationally locked structures, fluorine atoms jppres.com |
Development of Novel Pharmacological Tools for Target Validation
Pharmacological tools are selective molecules used to probe the function of a specific biological target, such as an enzyme or receptor, in cellular or in vivo models. The development of potent and selective inhibitors is crucial for target validation—confirming that modulation of the target has a desired therapeutic effect.
A compound like this compound could serve as a scaffold for developing such tools. By systematically modifying its structure, researchers can enhance its potency and selectivity for a single target. The development of an HDAC3-selective inhibitor from a fluorinated benzamide lead is a prime example of this process. researchgate.net Such a tool allows researchers to specifically inhibit HDAC3 activity and study the downstream biological consequences, thereby validating it as a potential drug target for cancer therapy. researchgate.net The journey from a theoretical lead compound to a validated pharmacological tool involves extensive synthesis, in vitro enzymatic assays, and cell-based studies.
Advancements in Computational Methods for Compound Design and Optimization
Modern drug discovery and materials science heavily rely on computational methods to accelerate the design and optimization of new chemical entities. nih.gov For a molecule like this compound, several in silico techniques are particularly relevant:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. unair.ac.idjppres.comdocumentsdelivered.com For benzamide derivatives, 3D-QSAR models can be built to predict the activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis. nih.govnih.gov These models identify which structural features (e.g., steric bulk, electrostatic potential) are critical for activity.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comrasayanjournal.co.in Docking simulations for this compound within a protein's active site can estimate its binding affinity and reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time. acs.orgacs.org These simulations can assess the stability of the interactions predicted by molecular docking and reveal how the flexibility of both the protein and the ligand influences binding. acs.orgnih.gov
These computational approaches offer a powerful toolkit for refining the structure of this compound to enhance its properties for a specific application, be it as a biochemical probe, a lead compound, or a novel material.
Q & A
Q. What are the standard synthetic routes for 4-tert-butyl-N-(2-fluorophenyl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the amidation of tert-butyl-substituted benzoic acid derivatives with 2-fluoroaniline. Key steps include:
- Amidation : Conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature, using coupling agents like EDCI/HOBt to activate the carboxyl group .
- Purification : Silica gel chromatography or recrystallization is employed, with yields monitored via TLC and HPLC . Optimization focuses on solvent choice, temperature (e.g., 60°C for thioether formation), and stoichiometric ratios to minimize side products .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzamide core, tert-butyl group (δ ~1.3 ppm for C(CH₃)₃), and fluorophenyl substituents (aromatic splitting patterns) .
- HPLC : Ensures >95% purity by quantifying residual solvents and unreacted precursors .
- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects, as demonstrated for structurally analogous fluorophenyl benzamides .
Q. What initial biological screening methods are used to assess this compound’s activity?
- Enzyme Inhibition Assays : Fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition) quantify IC₅₀ values .
- Receptor Binding Studies : Radioligand displacement assays evaluate affinity for targets like GPCRs or kinases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies often arise from assay conditions (e.g., pH, temperature) or impurity profiles. Strategies include:
- Comparative Studies : Replicating assays under standardized conditions (e.g., 37°C, pH 7.4) .
- Structural Analog Analysis : Testing derivatives (e.g., varying substituents on the benzamide core) to isolate structure-activity relationships (SAR) .
- Meta-Analysis : Cross-referencing data from PubChem and peer-reviewed journals to identify consensus trends .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular Docking : AutoDock or Schrödinger Suite models binding poses with receptors (e.g., kinase ATP-binding pockets) .
- QSAR Modeling : Relates substituent electronic properties (e.g., Hammett σ constants) to bioactivity using datasets from analogs .
- MD Simulations : Assess binding stability over nanoseconds, highlighting key hydrogen bonds or hydrophobic interactions .
Q. How can synthetic routes be modified to improve yield and scalability?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance step efficiency .
- Flow Chemistry : Continuous reactors optimize exothermic reactions (e.g., amidation) by precise temperature control .
- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) to reduce environmental impact .
Q. What mechanistic insights explain the compound’s agrochemical potential?
- In Vitro Herbicidal Assays : Measure inhibition of plant acetolactate synthase (ALS) via spectrophotometry .
- Metabolic Stability Tests : Incubate with liver microsomes to assess degradation half-life (t₁/₂) .
- Mode-of-Action Studies : RNA sequencing identifies upregulated/downregulated genes in treated plant models .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
